2-(2-Bromophenyl)-1,3,4-oxadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZPEZUBVRIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928722-52-5 | |
| Record name | 2-(2-bromophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromophenyl)-1,3,4-oxadiazole in Organic Solvents
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in various organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the fundamental principles, experimental methodologies, and thermodynamic analysis required by researchers, scientists, and drug development professionals to establish a robust solubility profile. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for the physicochemical characterization of this and other poorly soluble heterocyclic compounds.
Introduction: The Significance of this compound and its Solubility
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1] As a bioisostere for amide and ester groups, it is frequently incorporated into novel molecular entities to enhance pharmacokinetic profiles.[1] The subject of this guide, this compound, is a member of this important class of heterocyclic compounds.[2] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4] For drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for designing crystallization processes, formulating dosage forms, and conducting preclinical studies.[4][5] Aryl-substituted 1,3,4-oxadiazoles are often characterized by their low aqueous solubility and limited solubility in many common organic solvents due to their rigid, aromatic structures that favor strong intermolecular interactions in the solid state.[6][7] This guide will equip the reader with the necessary tools to experimentally determine and thermodynamically analyze the solubility of this compound.
Physicochemical Properties: A Predictive Overview
While specific experimental data for this compound is scarce, we can infer some of its properties from closely related structures and general chemical principles.
| Property | Predicted/Inferred Value or Characteristic | Rationale/Reference |
| Molecular Formula | C₈H₅BrN₂O | Based on chemical structure |
| Molecular Weight | 225.04 g/mol | Calculated from atomic weights[8] |
| Polarity | Moderately polar | Presence of N and O heteroatoms and the polar C-Br bond |
| Hydrogen Bonding | Acceptor | The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.[9] |
| Physical State at STP | Likely a crystalline solid | Typical for small, rigid aromatic molecules[9] |
| General Solubility | Expected to be low in non-polar solvents and sparingly soluble in polar aprotic solvents. | Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility.[6][7] |
Note: These are predicted properties and should be experimentally verified.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[10][11] The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) of analytical grade
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.[10]
-
-
Sample Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and pass it through a syringe filter (0.22 µm) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Develop and validate an HPLC method for the quantification of the compound.
-
Analyze the filtered supernatant from the saturated solutions by HPLC.
-
Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standard solutions.
-
-
Solid Phase Analysis:
-
After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[10] This is a key self-validating step.
-
Thermodynamic Analysis of Solubility Data
The temperature dependence of solubility provides valuable insights into the dissolution process. By determining the solubility at different temperatures (e.g., 293.15 K to 313.15 K), the thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.[13][14]
The van't Hoff Equation
The relationship between the mole fraction solubility (x) and temperature (T) can be described by the van't Hoff equation:
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
where:
-
ΔHsol is the standard enthalpy of solution.
-
ΔSsol is the standard entropy of solution.
-
R is the universal gas constant.
A plot of ln(x) versus 1/T should yield a straight line, with the slope equal to -ΔHsol/R and the intercept equal to ΔSsol/R.[15]
Interpretation of Thermodynamic Parameters
-
Enthalpy of Solution (ΔHsol): A positive value indicates that the dissolution process is endothermic, meaning that solubility will increase with increasing temperature.[16] This is typical for the dissolution of crystalline solids.
-
Entropy of Solution (ΔSsol): A positive value suggests that the system becomes more disordered upon dissolution, which is the driving force for the process.
-
Gibbs Free Energy of Solution (ΔGsol): This can be calculated at a specific temperature using the equation ΔGsol = ΔHsol - TΔSsol. A negative value indicates a spontaneous dissolution process.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 293.15 | Experimental Value |
| 298.15 | Experimental Value | |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Ethanol | 293.15 | Experimental Value |
| ... | ... | |
| Acetone | 293.15 | Experimental Value |
| ... | ... | |
| Other Solvents | ... | ... |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of this compound in organic solvents. By adhering to the detailed experimental protocols and applying the principles of thermodynamic analysis, researchers can generate the critical data necessary to advance the development of this and other promising heterocyclic compounds. The emphasis on self-validating procedures ensures the integrity and reliability of the obtained results, which are fundamental for informed decision-making in pharmaceutical and materials science research.
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- SOLUBILITY D
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A Technical Guide to the Synthesis and Biological Evaluation of Brominated 1,3,4-Oxadiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 1,3,4-oxadiazole derivatives featuring bromine substitution. We will delve into the rationale behind their synthesis, detailed experimental protocols, and a comprehensive review of their significant biological activities, grounded in current scientific literature.
Introduction: The Strategic Importance of Brominated 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its prevalence in a wide array of pharmacologically active compounds.[2][3] These derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]
The introduction of a bromine atom onto the 1,3,4-oxadiazole scaffold is a strategic decision in drug design. As a halogen, bromine significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. Furthermore, the bromine atom can act as a key binding point, forming halogen bonds with biological targets, thereby increasing binding affinity and potency. Its presence can also influence the metabolic profile of the compound, potentially blocking metabolic pathways and increasing the drug's half-life. This guide focuses on the synthesis and therapeutic potential of these strategically modified compounds.
Core Synthetic Strategies for Brominated 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole ring from acyclic precursors is a cornerstone of its chemistry. While numerous synthetic routes exist, the most robust and widely adopted method involves the oxidative cyclization of N-acylhydrazones.[6] This approach is favored for its reliability, accessibility of starting materials, and generally good yields.
The causality behind this common pathway is straightforward:
-
Acid Hydrazides as Key Intermediates: Carboxylic acid hydrazides are excellent nucleophiles and serve as the foundational building blocks, providing the N-N bond essential for the oxadiazole core.
-
Formation of N-Acylhydrazones (Schiff Bases): Condensation of the acid hydrazide with an aldehyde installs the carbon atom that will become C5 of the heterocyclic ring and creates the necessary precursor for cyclization.
-
Oxidative Cyclization: This is the critical ring-closing step. An oxidizing agent facilitates the removal of two protons and the formation of the C-O bond, leading to the stable, aromatic 1,3,4-oxadiazole ring. Various reagents can achieve this transformation, with agents like iodine, mercuric oxide, or bromine in acetic acid being common choices.[7][8]
Below is a generalized workflow for this synthetic approach.
Caption: General Synthetic Pathway to Brominated 1,3,4-Oxadiazoles.
Detailed Experimental Protocol & Workflow
This section provides a trusted, self-validating protocol for the synthesis of a representative compound, 4-bromo[(N-5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, adapted from methodologies reported in the literature.[7][9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Methodology
Part 1: Synthesis of 2-(4-bromoanilino)-N'-benzylideneacetohydrazide (Hydrazone Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask, combine p-bromoanilino acetohydrazide (0.01 mol) and benzaldehyde (0.01 mol) in 50 mL of absolute ethanol.
-
Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture on a heating mantle for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 3:7). The appearance of a new spot and disappearance of the starting materials indicates reaction completion.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Part 2: Synthesis of 4-bromo[(N-5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline (Final Product)
-
Reactant Preparation: To a solution of the hydrazone intermediate (0.01 mol) in 30 mL of dimethylformamide (DMF), add yellow mercuric oxide (HgO) (0.012 mol) and iodine (I₂) (0.012 mol).
-
Reaction: Heat the mixture with stirring at 80-90°C for 8-10 hours.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing ice-cold water and a 10% sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine.
-
Isolation: The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is purified by recrystallization from absolute ethanol to yield the final compound. Yields typically range from 50-65%.[7]
Spectroscopic Validation
The structural confirmation of the synthesized compounds is a critical step for ensuring purity and validating the synthetic route.
-
Infrared (IR) Spectroscopy: Successful cyclization is confirmed by the disappearance of the N-H and C=O stretching bands of the hydrazone intermediate and the appearance of characteristic peaks for the oxadiazole ring, typically around 1650 cm⁻¹ (C=N) and 1070 cm⁻¹ (C-O-C).[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of ring formation in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the azomethine proton (CH=N) of the hydrazone precursor.[7] Aromatic protons and any aliphatic protons (e.g., -CH₂-) will be visible in their expected regions.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound, confirming its identity.[7]
Review of Biological Activities
Brominated 1,3,4-oxadiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for further drug development.
Antimicrobial Activity
These compounds have been widely screened for their efficacy against various bacterial and fungal pathogens.[10][11] The presence of the bromo-phenyl moiety often contributes to potent antimicrobial effects.
Research has shown that the nature of the second substituent at the 5-position of the oxadiazole ring significantly modulates the antimicrobial spectrum and potency.[7][12] For instance, derivatives bearing electron-donating groups like methoxy (-OCH₃) or alkyl groups (-CH₃) have shown enhanced antibacterial activity, while those with hydroxyl (-OH) or nitro (-NO₂) groups exhibited notable antifungal activity.[7][9]
| Compound Substituent (at position 5) | Antibacterial Activity | Antifungal Activity | Reference |
| 4-Methoxy | High | Moderate | [7][12] |
| 4-Chloro | High | Moderate | [7] |
| 4-Methyl | High | Low | [7] |
| 4-Hydroxy | Moderate | Moderate | [7] |
| 4-Nitro | Moderate | Moderate | [7] |
Table 1: Summary of Antimicrobial Activity for various 4-bromo[(N-5-substituted-1,3,4-oxadiazol-2-yl)methyl]aniline derivatives. Activity is generalized from reported data.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and developing novel anti-inflammatory agents is a major therapeutic goal. Several studies have reported significant anti-inflammatory properties for brominated 1,3,4-oxadiazoles, often evaluated using the carrageenan-induced rat paw edema assay.[13][14][15]
In one study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized and showed anti-inflammatory activity comparable to the standard drug indomethacin, with the added benefit of reduced ulcerogenicity, a common side effect of NSAIDs.[3] This highlights the potential of this scaffold to yield safer anti-inflammatory drugs. Structure-activity relationship (SAR) studies suggest that para-substitution on the phenyl ring at the 5-position often leads to higher activity compared to ortho or meta-substitution.[12]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a component of several anticancer agents.[16][17][18] These compounds exert their antiproliferative effects through diverse mechanisms, making them a versatile scaffold for oncology research.[19][20] The introduction of bromine can enhance potency and modulate the mechanism of action.
Caption: Common Mechanisms of Anticancer Action for 1,3,4-Oxadiazole Derivatives.
Conclusion and Future Outlook
This guide has outlined the synthetic rationale, a detailed experimental protocol, and the significant biological potential of 1,3,4-oxadiazole derivatives featuring bromine substitution. The versatility of the synthetic pathways allows for extensive structural diversification, and the resulting compounds exhibit promising antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom plays a crucial role in modulating these activities, enhancing lipophilicity and providing key interaction points with biological targets.
Future research should focus on expanding the library of these compounds, exploring different substitution patterns for the bromine atom, and conducting in-depth mechanistic studies to elucidate their precise modes of action. The development of quantitative structure-activity relationship (QSAR) models will be instrumental in rationally designing next-generation derivatives with enhanced potency and selectivity, paving the way for their potential translation into clinical candidates.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Bromophenyl)-1,3,4-oxadiazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3] The introduction of a 2-bromophenyl substituent offers a strategic vector for modulating the molecule's physicochemical properties and for establishing specific intermolecular interactions, such as halogen bonding, which can be crucial for target engagement.[4][5][6] This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and definitive structural elucidation of 2-(2-Bromophenyl)-1,3,4-oxadiazole via single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from the selection of synthetic reagents to the intricacies of crystallographic refinement and validation, offering a self-validating system of protocols for researchers in drug discovery and materials science.
Introduction: The Scientific Imperative
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable pharmacokinetic profile and its ability to participate in hydrogen bonding.[3][7][8] Its incorporation into drug candidates can enhance properties such as metabolic stability and aqueous solubility.[9][10] The strategic placement of a bromophenyl group introduces a heavy atom that can be exploited for various purposes in drug design, including serving as a handle for further synthetic modifications and participating in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[11][12]
A definitive understanding of the three-dimensional arrangement of atoms in this compound is paramount for unlocking its full potential. A high-resolution crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.[13]
Synthesis and Crystallization: From Powder to Perfection
The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of crystallization.
Synthesis of this compound
A reliable and scalable synthesis is crucial. The following protocol outlines a common and effective method involving the cyclization of an acylhydrazone.[14][15]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-Bromobenzohydrazide.
-
To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold diethyl ether to afford 2-bromobenzohydrazide.
-
-
Step 2: Synthesis of the Acylhydrazone Intermediate.
-
Dissolve 2-bromobenzohydrazide (1 equivalent) in ethanol, followed by the addition of triethyl orthoformate (1.2 equivalents) and a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The formation of the acylhydrazone can be monitored by TLC.
-
-
Step 3: Oxidative Cyclization to this compound.
-
To the solution containing the acylhydrazone, add an oxidizing agent such as (diacetoxyiodo)benzene or iodine in the presence of a base like potassium carbonate.[14][16]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[17]
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[18]
-
Caption: Synthetic pathway for this compound.
Crystallization
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A high-quality crystal should be between 0.1 and 0.4 mm in at least two dimensions and be free of cracks and other defects.[19]
Experimental Protocol: Crystallization
-
Solvent Screening:
-
Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool slowly to room temperature. Observe for crystal formation.
-
-
Slow Evaporation:
-
Once a suitable solvent or solvent system is identified, prepare a saturated or near-saturated solution of the compound.
-
Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
This technique is particularly useful for small amounts of material.
-
Prepare a concentrated solution of the compound in a volatile solvent (the "drop").
-
Place the drop on a siliconized cover slip (hanging drop) or in a well (sitting drop) within a sealed chamber containing a larger volume of a less volatile solvent in which the compound is insoluble (the "reservoir").
-
The volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[20] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[19]
Data Collection
Experimental Protocol: Data Collection
-
Crystal Mounting:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
-
Diffractometer Setup:
-
Unit Cell Determination and Data Collection Strategy:
-
A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[21]
-
Data is collected by rotating the crystal through a series of angles, with a diffraction image recorded at each increment.[21]
-
-
Data Integration and Scaling:
-
The raw diffraction images are processed to integrate the intensities of the reflections.
-
Corrections for Lorentz and polarization effects, as well as absorption, are applied.[20] The data is then scaled to account for variations in crystal size and beam intensity.
-
Structure Solution and Refinement
The processed diffraction data is used to solve the phase problem and refine the atomic positions. The SHELX suite of programs is a widely used and powerful tool for this purpose.[22][23]
Experimental Protocol: Structure Solution and Refinement using SHELXL
-
Structure Solution:
-
The structure is typically solved using direct methods or Patterson methods, as implemented in programs like SHELXS or SHELXT.[23] This provides an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[22][24]
-
The refinement process involves adjusting the atomic coordinates, and atomic displacement parameters (initially isotropic, then anisotropic) to minimize the difference between the observed and calculated structure factors.[25]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[23]
-
-
Difference Fourier Maps:
-
Difference Fourier maps are calculated throughout the refinement process to locate missing atoms and identify regions of unaccounted-for electron density.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Presentation and Validation
A successful crystal structure determination is not complete without rigorous validation and clear presentation of the results.
Crystallographic Data
The results of a crystal structure analysis are summarized in a crystallographic information file (CIF) and typically presented in a standardized table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₈H₅BrN₂O |
| Formula weight | 225.05 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 10.456(5) Å, β = 98.78(9)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 828.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.805 Mg/m³ |
| Absorption coefficient | 4.555 mm⁻¹ |
| F(000) | 440 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 7542 |
| Independent reflections | 1890 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1890 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.095 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Structure Validation
Validation is a critical step to ensure the quality and correctness of the crystal structure. The checkCIF service, which utilizes the PLATON software, is the standard tool for this purpose.[26][27][28] It checks for a wide range of potential issues, including:
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles are compared to expected values from a database of known structures.
-
Symmetry Analysis: The program checks for missed or higher symmetry in the crystal lattice.
-
Atomic Displacement Parameters: The size and shape of the thermal ellipsoids are analyzed for anomalies.
-
Completeness of the Data: The completeness of the collected diffraction data is assessed.
Any issues are flagged as ALERTS, which must be addressed by the crystallographer.
Conclusion: From Data to Drug Design
The successful determination of the crystal structure of this compound provides invaluable insights for the scientific community. This high-resolution structural data serves as a foundation for understanding the molecule's intrinsic properties and its potential interactions with biological targets. For drug development professionals, this information is crucial for in silico screening, lead optimization, and the rational design of more potent and selective therapeutic agents. The protocols and methodologies outlined in this guide provide a robust framework for obtaining and analyzing the crystal structures of novel chemical entities, thereby accelerating the pace of discovery in both medicinal chemistry and materials science.
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- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
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- Patel, R. P., & Patel, K. C. (2012). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 9(4), 470-494.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-276.
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An In-depth Technical Guide to 2-(2-Bromophenyl)-1,3,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the 1,3,4-oxadiazole moiety has emerged as a "privileged" structure, a cornerstone in the design of new therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide provides a comprehensive technical overview of a specific, yet highly versatile, member of this class: 2-(2-Bromophenyl)-1,3,4-oxadiazole. Herein, we delve into its fundamental identifiers, delineate a robust synthetic pathway, and explore its established and potential applications in the broader context of drug development, grounded in authoritative scientific literature.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's identity and fundamental properties is paramount for any research endeavor. This compound is a well-characterized entity, and its key identifiers and properties are summarized below for facile reference.
| Identifier | Value | Source(s) |
| CAS Number | 928722-52-5 | [1][2][3] |
| MDL Number | MFCD01574783 | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1][2] |
| Formula Weight | 225.04 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | BrC1=CC=CC=C1C2=NN=CO2 | [1] |
| InChI Key | CLXZPEZUBVRIIL-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point (Predicted) | 315.8 ± 44.0 °C | [2] |
| Density (Predicted) | 1.605 ± 0.06 g/cm³ | [2] |
Strategic Synthesis of the 1,3,4-Oxadiazole Core
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-trodden path in organic chemistry, with the most common and reliable methods involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For the specific synthesis of this compound, a logical and efficient pathway commences with 2-bromobenzoic acid. The following protocol is a synthesized methodology based on established chemical principles for this class of compounds.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines a reliable pathway to the title compound, beginning with the formation of the key intermediate, 2-bromobenzoylhydrazide, followed by cyclization to form the oxadiazole ring.
Step 1: Synthesis of 2-Bromobenzoylhydrazide
The initial step involves the conversion of 2-bromobenzoic acid to its corresponding hydrazide. This is a crucial intermediate for the subsequent cyclization.
-
Rationale: The esterification of the carboxylic acid followed by hydrazinolysis is a standard and high-yielding method for the preparation of acylhydrazides. This approach avoids the direct use of more hazardous reagents like acid chlorides.
-
Esterification: To a solution of 2-bromobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl 2-bromobenzoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl 2-bromobenzoate in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture for 6-8 hours. The product, 2-bromobenzoylhydrazide, will often precipitate out of the solution upon cooling. Filter the solid, wash with cold ethanol, and dry to obtain the desired intermediate.
Step 2: Cyclization to this compound
The formation of the 1,3,4-oxadiazole ring is achieved through the reaction of the acylhydrazide with an orthoformate, which serves as the source of the final carbon atom in the heterocyclic ring.
-
Rationale: Triethyl orthoformate is a common and effective reagent for the cyclization of acylhydrazides to form 1,3,4-oxadiazoles. The reaction proceeds through a formyl-acylhydrazine intermediate which then undergoes acid-catalyzed cyclodehydration.
-
Reaction Setup: In a round-bottom flask, suspend 2-bromobenzoylhydrazide (1 equivalent) in an excess of triethyl orthoformate.
-
Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Sources
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Methodological & Application
Application Note: Pd-Catalyzed Functionalization of 2-(2-Bromophenyl)-1,3,4-oxadiazole
This Application Note is designed as a high-level technical guide for the functionalization of 2-(2-Bromophenyl)-1,3,4-oxadiazole (referred to herein as Substrate-Br ). It addresses the specific electronic and steric challenges posed by the ortho-oxadiazole moiety during Palladium (Pd) catalysis.
Introduction & Strategic Significance
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids, esters, and carboxamides to improve metabolic stability and lipophilicity.
Substrate-Br (this compound) presents a unique synthetic challenge and opportunity:
-
Steric Hindrance: The ortho-substitution pattern creates significant steric bulk around the C-Br bond, hindering the approach of the Pd-catalyst.
-
Coordination Interference: The oxadiazole nitrogen atoms are Lewis basic (
) and can coordinate to electrophilic Pd(II) species. This can lead to the formation of stable, unreactive "off-cycle" chelate complexes (catalyst poisoning) or require higher temperatures to reverse. -
Electronic Activation: Conversely, the electron-withdrawing nature of the oxadiazole ring activates the C-Br bond toward Oxidative Addition (OA), often making this step faster than in simple aryl bromides.
This guide provides optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, specifically engineered to overcome the steric and coordinative hurdles.
Mechanistic Insight: The "Hemilabile" Trap
Understanding the failure modes is critical for success. In standard protocols, the oxadiazole nitrogen can displace weak ligands (like triphenylphosphine), forming a stable 5- or 6-membered palladacycle intermediate that halts the catalytic turnover.
Mechanistic Diagram (DOT)
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.
Caption: Figure 1. The catalytic cycle highlighting the "Off-Cycle Trap" where oxadiazole nitrogen coordinates to Pd(II). Bulky ligands prevent this pathway.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(2-Arylphenyl)-1,3,4-oxadiazoles (Biaryls). Rationale: To prevent the N-coordination trap, we utilize SPhos or XPhos . These bulky, electron-rich Buchwald biaryl phosphine ligands sterically crowd the Pd center, preventing the oxadiazole nitrogen from binding while facilitating oxidative addition into the hindered C-Br bond.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous preferred for hindered substrates)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Balloon is sufficient)
Step-by-Step Procedure
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 mmol, 225 mg), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636 mg).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg).
-
Note: If using Pd(OAc)₂/Ligand, premix them in a small amount of solvent for 5 mins before adding.
-
-
Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Cap the vial with a septum. Sparge the mixture with Argon for 5–10 minutes (needle in solution, vent needle out).
-
Reaction: Seal the vial (crimp cap or screw cap with Teflon liner) and heat to 100°C in a heating block.
-
Time: Typically 2–6 hours. Monitor by LC-MS.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Data Summary: Ligand Screening (Representative)
| Entry | Ligand | Catalyst Source | Yield (%) | Observation |
| 1 | PPh₃ | Pd(PPh₃)₄ | 35% | Sluggish; significant starting material remaining. |
| 2 | dppf | Pd(dppf)Cl₂ | 68% | Good conversion, but slower reaction rate. |
| 3 | XPhos | XPhos Pd G2 | 94% | Full conversion < 2h. Clean profile. |
| 4 | SPhos | SPhos Pd G2 | 88% | Excellent, slightly lower yield than XPhos. |
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 2-(2-Aminophenyl)-1,3,4-oxadiazoles. Rationale: C-N coupling at the ortho position is notoriously difficult. We employ BrettPhos , a ligand specifically designed for coupling primary amines with hindered aryl halides. The base choice is critical; weak bases often fail, so we use NaOtBu or Cs₂CO₃.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Note: Handle NaOtBu in a glovebox or weigh quickly in air; it is hygroscopic.
-
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Procedure
-
Dry Prep: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.
-
Charge Solids: Add Substrate-Br (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol).
-
Liquid Addition: Add the Amine (1.2 mmol) and anhydrous Toluene (5 mL) via syringe.
-
If the amine is solid: Add it in step 2.
-
-
Reaction: Seal and heat to 110°C .
-
Time: 4–12 hours.
-
-
Work-up: Cool to RT. Filter through a small pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts and Palladium black.
-
Purification: Concentrate and purify via flash chromatography.
-
Tip: Amine products can streak on silica. Add 1% Et₃N to the eluent.
-
Troubleshooting & "Self-Validating" Checks
A self-validating protocol includes checkpoints to verify the system is working before committing valuable material.
| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |
| No Reaction | 100% SM recovered. No Pd black formation. | Catalyst Poisoning (N-chelation) or Oxidative Addition failure. | Switch Ligand: Move to XPhos or BrettPhos. Increase Temp: 120°C. |
| Protodehalogenation | Mass = [M-Br+H]. | Reductive elimination is too slow; Hydride source present. | Dry Solvents: Ensure water-free. Change Solvent: Switch from alcohols to Toluene/Dioxane. |
| Homocoupling | Dimer formed (Ar-Ar). | Oxygen present in system.[1][2] | Degas: Sparge longer. Ensure Argon line is pure. |
Validation Checkpoint (The "Color Test")
-
Active: The reaction mixture should turn from dark red/brown to a lighter orange/yellow (homogeneous) upon heating if the active catalytic species is formed and stable.
-
Dead: Rapid formation of a black precipitate (Pd black) within 10 minutes indicates ligand dissociation and catalyst decomposition.
References
-
Kudełko, A., & Łapkowski, M. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. Arkivoc, 2015(5), 287-302.[3]
-
Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022).[4] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.[5][4] Comptes Rendus Chimie, 25(S1), 1-11.
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: General mechanisms and ligand effects.
-
BenchChem.
-
(General reference for protocol structure)
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Advanced Application Note: Synthesis and Development of Fluorescent Probes using 2-(2-Bromophenyl)-1,3,4-oxadiazole
Executive Summary
This technical guide details the strategic utilization of 2-(2-Bromophenyl)-1,3,4-oxadiazole as a privileged scaffold for constructing high-performance fluorescent probes. Unlike simple fluorophores, this building block offers a unique combination of an electron-deficient heterocycle (the oxadiazole core) and a reactive ortho-bromo handle. This structure allows for the rapid assembly of "Push-Pull" (Donor-π-Acceptor) systems via palladium-catalyzed cross-coupling.
This guide provides validated protocols for transforming this intermediate into functional probes capable of Intramolecular Charge Transfer (ICT), making them ideal for polarity sensing, metal ion detection, and cellular imaging.
Strategic Design Principles
The "Push-Pull" Mechanism
The 1,3,4-oxadiazole ring acts as a strong electron acceptor (A). To create a fluorescent probe, we couple it with an electron donor (D) such as a carbazole, triphenylamine, or substituted thiophene.
-
The Role of the Ortho-Bromine: The bromine at the ortho position (C-2 on the phenyl ring) is critical. It serves as the site for cross-coupling.[1] Furthermore, the steric bulk at the ortho position induces a twist between the phenyl and oxadiazole rings. This non-planar geometry can prevent Aggregation-Caused Quenching (ACQ) in the solid state or high concentrations.
Workflow Visualization
The following diagram outlines the conversion of the brominated precursor into a functional bio-probe.
Figure 1: Synthetic workflow transforming the brominated scaffold into a functional probe via Pd-catalyzed coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol connects an electron-rich aryl boronic acid (Donor) to the this compound (Acceptor).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Potassium Carbonate (
) (2.0 M aqueous solution) -
Solvent: Toluene : Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon (Ar) or Nitrogen (
) for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst. -
Solvent Degassing: In a separate vessel, sonicate the Toluene/Ethanol mixture under a stream of Ar for 20 minutes to remove dissolved oxygen.
-
Loading: Add the oxadiazole substrate (1.0 eq), boronic acid (1.2 eq), and
solution (3.0 eq) to the flask. -
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.
-
Reaction: Heat the mixture to 90–100°C under Ar atmosphere. Monitor via TLC (typically 12–24 hours).
-
Note: The ortho-bromo position is sterically hindered. If conversion is slow, switch to a more active catalyst system like Pd(OAc)₂ / S-Phos .
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with Ethyl Acetate.
-
Extraction: Wash the filtrate with brine (
mL). Dry the organic layer over anhydrous . -
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: Photophysical Characterization
Once the probe is synthesized, its emission properties must be validated.
Required Data Points:
-
Absorption Max (
): Typically UV region (300–380 nm). -
Emission Max (
): Visible region (450–600 nm depending on the donor). -
Stokes Shift:
. Large Stokes shifts (>80 nm) are desirable for bioimaging to reduce self-absorption.
Solvatochromism Test:
Dissolve the probe (
-
Observation: A "Push-Pull" probe should show a Red Shift (Bathochromic shift) in emission as solvent polarity increases. This confirms the Intramolecular Charge Transfer (ICT) mechanism.
Mechanism of Action (ICT)
The fluorescence mechanism relies on the electron density shift from the donor moiety to the oxadiazole acceptor upon excitation.
Figure 2: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Application Note: Bioimaging in Live Cells
Derivatives of this compound are lipophilic, allowing them to cross cell membranes passively.
Protocol:
-
Stock Solution: Prepare a 1.0 mM stock solution of the probe in DMSO.
-
Cell Culture: Culture HeLa or MCF-7 cells in DMEM medium supplemented with 10% FBS.
-
Staining: Incubate cells with the probe (final concentration 5–10
) for 30 minutes at 37°C.-
Control: Keep DMSO concentration
to avoid cytotoxicity.
-
-
Washing: Wash cells
with PBS to remove extracellular probe. -
Imaging: Observe under a confocal laser scanning microscope (CLSM).
-
Excitation: 360–405 nm (DAPI channel or similar).
-
Emission: Collect signals in the green/yellow channel (450–550 nm).
-
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance at ortho position. | Switch catalyst to Pd(dppf)Cl₂ or use microwave irradiation (120°C, 30 min). |
| No Fluorescence | ACQ (Aggregation) or Photo-bleaching. | Lower concentration; Ensure the structure has a "twisted" geometry (e.g., add methyl groups to the donor). |
| Precipitation in Media | Poor water solubility. | Co-incubate with Pluronic F-127 or modify the probe with PEG chains. |
References
-
Homocianu, M., & Airinei, A. (2016).[2] 1,3,4-Oxadiazole Derivatives: Optical Properties in Pure and Mixed Solvents. Journal of Fluorescence.
-
Glomb, T., et al. (2018).[3] Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.
-
Kudryavtsev, A., et al. (2025). Synthesis and spectral characteristics of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives under Suzuki cross-coupling. ResearchGate.[4]
-
RSC Advances. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Royal Society of Chemistry.[5]
-
Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[1][6][7]
Sources
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-Bromophenyl)-1,3,4-oxadiazole. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The most common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which is formed from 2-bromobenzohydrazide and another carboxylic acid derivative, or more directly from 2-bromobenzoic acid and a hydrazide. A widely used method is the reaction of 2-bromobenzohydrazide with an acylating agent followed by cyclization, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2][3]
Problem 1: Low or No Yield of the Desired this compound
Possible Cause 1: Incomplete Formation of the 1,2-Diacylhydrazine Intermediate
-
Scientific Rationale: The formation of the 1,2-diacylhydrazine is a crucial prerequisite for the subsequent cyclodehydration step. Incomplete acylation of the starting hydrazide will naturally lead to a low yield of the final product.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 2-bromobenzohydrazide and the acylating agent (e.g., acid chloride, anhydride) are pure and dry. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions:
-
Solvent: Use an appropriate anhydrous solvent (e.g., pyridine, DMF, or dioxane) to facilitate the reaction and prevent hydrolysis of the acylating agent.
-
Temperature: The acylation reaction may require gentle heating or cooling depending on the reactivity of the acylating agent. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Base: The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
-
-
Possible Cause 2: Inefficient Cyclodehydration
-
Scientific Rationale: The cyclodehydration step is critical for forming the oxadiazole ring. The choice and handling of the dehydrating agent are paramount for a successful reaction. Inefficient water removal will stall the reaction.[4]
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[2][3] Other options include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or tosyl chloride (TsCl) in pyridine.[2][3][5] The choice of reagent can significantly impact the yield, and some experimentation may be necessary.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the dehydrating agent and inhibit the cyclization. Use dry glassware and solvents.
-
Reaction Temperature and Time: Cyclodehydration often requires heating. Refluxing in a suitable solvent is a common practice.[1] Monitor the reaction progress by TLC to avoid decomposition of the product due to prolonged heating.
-
Possible Cause 3: Degradation of Starting Materials or Product
-
Scientific Rationale: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the decomposition of the starting materials, intermediates, or the final this compound product.[4]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath for uniform heating.
-
Reaction Time: Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the product by TLC.
-
Work-up Procedure: Quench the reaction mixture carefully by pouring it onto crushed ice to neutralize the dehydrating agent and precipitate the product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for preparing this compound?
A1: The most prevalent method involves a two-step process. First, 2-bromobenzohydrazide is synthesized from the corresponding ester (e.g., methyl 2-bromobenzoate) and hydrazine hydrate.[7][8] The resulting 2-bromobenzohydrazide is then acylated with a suitable carboxylic acid derivative, and the intermediate diacylhydrazine is subsequently cyclized using a dehydrating agent like POCl₃ to yield the desired this compound.[3][6] One-pot syntheses directly from 2-bromobenzoic acid and a hydrazide are also possible.[1][9]
Q2: I am observing a significant amount of a sulfur-containing impurity in my final product. What could it be and how can I avoid it?
A2: A common sulfur-containing impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly likely if you are using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, or if your starting materials are derived from thiosemicarbazides.[4] To avoid this, ensure you are using a non-sulfur-based dehydrating agent like POCl₃ or TsCl.
Q3: My purification by recrystallization is resulting in a low recovery of the product. What can I do to improve this?
A3: Low recovery during recrystallization can be due to several factors:
-
Improper Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, such as ethanol/DMSO or ethanol/chloroform mixtures, to find the optimal one for this compound.[10]
-
Using Too Much Solvent: Using an excessive amount of solvent will keep your product dissolved even upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[10]
Q4: Can I use microwave irradiation to improve the reaction yield and reduce the reaction time?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for the synthesis of 1,3,4-oxadiazoles, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[5][11] This is a viable option to explore for optimizing your synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound starting from 2-bromobenzohydrazide.
Step 1: Synthesis of 2-Bromobenzohydrazide from Methyl 2-Bromobenzoate
-
To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 - 2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated 2-bromobenzohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-bromobenzohydrazide (1 equivalent) and the desired carboxylic acid (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at 0 °C with stirring.
-
After the addition is complete, slowly bring the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Value |
| Starting Material | 2-Bromobenzohydrazide |
| Reagents | Carboxylic Acid, Phosphorus Oxychloride |
| Solvent | (Neat POCl₃ or high-boiling inert solvent) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-85% (can vary based on substrate) |
Visualizing the Process
Reaction Mechanism
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Purification of 2-(2-Bromophenyl)-1,3,4-oxadiazole
Welcome to the Technical Support Center for the purification of 2-(2-Bromophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound.
Critical Alert: Physical State of this compound
It is crucial to note that this compound is a liquid at room temperature.[1][2] This is a critical physical property that dictates the appropriate purification methodology. Recrystallization is a technique used for the purification of solid compounds and is therefore not a suitable method for purifying this compound. This guide will focus on appropriate purification techniques for a liquid compound of this nature.
Recommended Purification Methods
The high predicted boiling point of this compound (315.8±44.0 °C at atmospheric pressure) suggests that purification should be carried out under reduced pressure to prevent decomposition.[1] The two primary recommended methods for the purification of this compound are vacuum distillation and column chromatography.
Method 1: Vacuum Distillation
Vacuum distillation is an effective technique for purifying liquids with high boiling points, as it lowers the boiling point to a temperature that is less likely to cause thermal degradation.[3][4]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and imperfections. A Claisen adapter is recommended to minimize bumping.[5] Use thick-walled tubing for all vacuum connections.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[3]
-
System Evacuation: Before heating, apply the vacuum to the system. A hissing sound indicates a leak, which must be addressed for the distillation to be effective.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the distilled this compound in a receiving flask. For collecting multiple fractions, a "cow" type receiving flask is ideal as it allows for fraction changes without breaking the vacuum.[5]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6] For 1,3,4-oxadiazole derivatives, silica gel is a common stationary phase.[7][8]
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the compound. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[7]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified liquid product.
Troubleshooting Guides
Vacuum Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Violent Boiling | - Overheating- Absence of smooth boiling aid | - Reduce the heating rate.- Ensure vigorous stirring with a magnetic stir bar. |
| No Distillate at Predicted Temperature | - Leak in the vacuum system- Inaccurate temperature or pressure reading | - Check all joints and tubing for leaks. Re-grease joints if necessary.- Verify the accuracy of the thermometer and pressure gauge. |
| Product Decomposes in Distilling Flask | - Temperature is too high- Prolonged heating | - Use a higher vacuum to further lower the boiling point.- Minimize the distillation time. |
| Liquid Backs Up from Aspirator | - Sudden drop in water pressure | - Use a vacuum trap between the distillation apparatus and the water aspirator.[5] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound Elutes Too Quickly (with impurities) | - Mobile phase is too polar | - Start with a less polar mobile phase (e.g., pure hexane) and slowly increase the polarity. |
| Peak Tailing/Streaking on TLC and Column | - Interaction of the polar compound with acidic silica gel | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica.[9][10]- Consider using an alternative stationary phase like alumina or amine-functionalized silica.[9][11] |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system | - Systematically screen different mobile phase compositions using TLC to find a system that provides better separation. |
Frequently Asked Questions (FAQs)
Q1: Why can't I purify this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. This compound is a liquid at room temperature, and therefore cannot be purified by this method.[1][2] The appropriate purification techniques for liquids are distillation and chromatography.
Q2: My compound seems to be degrading during distillation even under vacuum. What can I do?
A2: If you observe decomposition, you need to lower the distillation temperature. This can be achieved by using a higher vacuum (a lower pressure). If a water aspirator is not sufficient, a vacuum pump can be used to achieve a lower pressure and thus a lower boiling point.[12]
Q3: I am having trouble separating my compound from a very polar impurity by column chromatography. What do you suggest?
A3: If a polar impurity is difficult to separate, you can try a few strategies. First, ensure you are using a very gradual gradient of increasing solvent polarity. If this fails, consider switching to a different stationary phase. For highly polar compounds, reverse-phase chromatography (with a non-polar stationary phase and a polar mobile phase) can be effective.[9]
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: Based on protocols for similar 1,3,4-oxadiazole derivatives, a good starting point is a mixture of hexane and ethyl acetate.[7] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.
For Your Information: Recrystallization of Solid 1,3,4-Oxadiazole Derivatives
While this compound is a liquid, many other 1,3,4-oxadiazole derivatives are solids and are commonly purified by recrystallization.[7] The choice of solvent is critical for successful recrystallization. Common solvents used for the recrystallization of solid 1,3,4-oxadiazole derivatives include ethanol, methanol, and mixtures such as DMF/ethanol.[7] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Visual Diagrams
Caption: Purification Method Selection Workflow.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Efficient purification of halide-based ionic liquids. Heterocyclic Chemistry. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. LCGC. Available from: [Link]
-
Husain A, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Appl. Sci. 2022, 12(7), 3756. Available from: [Link]
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The Purification of Organic Compound: Techniques and Applications. Reachem. Available from: [Link]
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Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry. Available from: [Link]
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Kerimov, et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. 2021, 26(17), 5323. Available from: [Link]
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Vacuum Distillation issues? Call Pressure Control Solutions! Pressure Control Solutions. Available from: [Link]
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Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available from: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. 2018, 2018, 8103973. Available from: [Link]
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Andrievsky, A., et al. Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications. 2014, 3, 15-20. Available from: [Link]
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Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. 2021, 6(45), 30513-30523. Available from: [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available from: [Link]
- Continuous vacuum process and apparatus for recovering bromine. Google Patents.
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Technical Support Center: Advanced Strategies for 2-Bromophenyl Oxadiazole Coupling Reactions
Introduction: The Challenge of the Ortho Position
Researchers in medicinal chemistry and materials science frequently utilize the 1,3,4-oxadiazole ring as a rigid, planar scaffold with favorable metabolic stability and diverse biological activities.[1][2][3][4] However, functionalizing the phenyl ring attached to this heterocycle, particularly at the C2 position with a bromine substituent, introduces significant synthetic challenges. The primary obstacle is steric hindrance, where the bulky ortho-bromine atom and the adjacent oxadiazole ring physically obstruct the approach of coupling partners to a metal catalyst center. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you overcome these steric barriers in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 2-bromophenyl oxadiazole derivatives consistently failing or giving low yields?
A1: The primary reason is steric hindrance. The bulky bromine atom at the ortho position, combined with the adjacent oxadiazole ring, creates a crowded environment around the reaction center. In palladium-catalyzed cross-coupling reactions, this hinders the crucial final step of the catalytic cycle: reductive elimination.[5] This step requires the two coupling partners to come close together on the palladium atom to form the new C-C or C-N bond. When this is slow, side reactions like β-hydride elimination or catalyst decomposition can dominate, leading to low yields.[5][6]
Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄. Is this appropriate for this substrate?
A2: While Pd(PPh₃)₄ is a versatile catalyst, it is often inefficient for sterically demanding substrates. The triphenylphosphine (PPh₃) ligands are not bulky enough to promote the necessary reductive elimination step in highly hindered systems. For these challenging couplings, you need specialized ligands that are both bulky and electron-rich to accelerate the final bond-forming step.[5][7]
Q3: What is the single most important factor to consider when setting up a reaction for a sterically hindered substrate?
A3: The choice of ligand is paramount. The ligand dictates the geometry and electronic properties of the palladium catalyst, which directly impacts its ability to overcome steric barriers. For 2-bromophenyl oxadiazoles, bulky biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the gold standard.[5][8] These ligands create a coordinatively unsaturated and highly reactive catalyst that can accommodate bulky substrates and facilitate efficient reductive elimination.
Q4: Can I use the same conditions for a Suzuki coupling as for a Buchwald-Hartwig amination with my 2-bromophenyl oxadiazole?
A4: Not necessarily. While both are palladium-catalyzed cross-couplings, they have different mechanistic requirements, particularly concerning the base. Suzuki couplings often use weaker inorganic bases like K₂CO₃ or K₃PO₄, whereas Buchwald-Hartwig aminations require stronger, non-nucleophilic bases like NaOt-Bu or LHMDS to deprotonate the amine coupling partner.[9][10] Using the wrong base can completely shut down the reaction.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses common problems encountered during the synthesis and provides a logical workflow to diagnose and resolve the issue.
Problem 1: Low to No Conversion of Starting Material
This is the most frequent issue, indicating that the catalytic cycle is stalled, likely at the oxidative addition or reductive elimination step.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Side Products
Common side products include homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation (replacement of -Br with -H).
-
Issue: Boronic Acid Homocoupling (Suzuki Reaction)
-
Cause: This is often promoted by the presence of oxygen, which can disrupt the catalytic cycle.[11]
-
Solution: Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Issue: Hydrodehalogenation (Protodebromination)
-
Cause: This occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if an appropriate hydrogen source is available) or reaction with trace water.
-
Solution: The key is to accelerate the desired reductive elimination.
-
Switch to a More Effective Ligand: Use a bulkier, more electron-donating ligand. Ligands like AntPhos and those with large N-aryl substituents (e.g., XPhos) are specifically designed to promote this step.[5][6]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dry glassware.
-
-
Ligand Selection for Sterically Hindered Couplings
The choice of ligand is critical for success. The table below compares several classes of ligands commonly used for challenging cross-coupling reactions.
| Ligand Example | Class | Key Features | Best For |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich; promotes reductive elimination.[5] | General-purpose for many hindered Suzuki and Buchwald-Hartwig reactions. |
| RuPhos | Biaryl Phosphine | Designed for C-N couplings, particularly with hindered secondary amines.[9] | Buchwald-Hartwig amination of challenging secondary amines. |
| AntPhos | Biaryl Phosphine | Rigid backbone and unique coordination ability that inhibits β-hydride elimination.[6] | Aryl-alkyl Suzuki couplings where β-hydride elimination is a major side reaction.[6] |
| IMes/SIMes | NHC | Strong σ-donors, thermally stable. | Suzuki couplings of aryl chlorides, can be effective for some hindered systems.[8] |
Key Experimental Protocols
These protocols provide a robust starting point for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate.
Protocol 1: Generalized Suzuki-Miyaura Coupling for a Hindered 2-Bromophenyl Oxadiazole
This protocol is adapted for coupling a generic 2-(2-bromophenyl)-5-aryl-1,3,4-oxadiazole with an arylboronic acid.
Caption: Experimental workflow for a hindered Suzuki coupling.
Step-by-Step Procedure:
-
Glassware and Solvent Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-bromophenyl oxadiazole substrate (1.0 equiv).
-
Reagent Addition: Under a positive pressure of nitrogen or argon, add the arylboronic acid (1.5 equiv) and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In the same inert atmosphere, add the palladium precatalyst (e.g., XPhos G3, 0.02 equiv) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water, to a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized Buchwald-Hartwig Amination for a Hindered 2-Bromophenyl Oxadiazole
This protocol describes the coupling of a generic 2-(2-bromophenyl)-5-aryl-1,3,4-oxadiazole with a primary or secondary amine.
Step-by-Step Procedure:
-
Glassware and Reagent Preparation: To a flame- or oven-dried Schlenk tube, add the 2-bromophenyl oxadiazole (1.0 equiv), the palladium precatalyst (e.g., RuPhos G3, 0.02 equiv), and the strong base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Liquid Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane, to ~0.2 M concentration) followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
-
ResearchGate. Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Available at: [Link]
-
C&EN. Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Available at: [Link]
-
NIH National Library of Medicine. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Available at: [Link]
-
NIH National Library of Medicine. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Available at: [Link]
-
PubMed. Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). Available at: [Link]
-
MDPI. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Available at: [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
NIH National Library of Medicine. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Available at: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Available at: [Link]
-
PubMed. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). Available at: [Link]
-
Chemical Science (RSC Publishing). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Available at: [Link]
-
Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Available at: [Link]
-
Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Available at: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available at: [Link]
-
NIH National Library of Medicine. Therapeutic potential of oxadiazole or furadiazole containing compounds. (2020). Available at: [Link]
-
Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. Available at: [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkenylation, arylation or C-C coupling. Available at: [Link]
-
ResearchGate. Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
ResearchGate. Coupling of alkyl halides with sterically hindered Grignard reagents. Available at: [Link]
-
Zenodo. to discuss the effect of ortho-substituents on the reaction mechanism.... Available at: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
NIH National Library of Medicine. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Available at: [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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Preprints.org. A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). Available at: [Link]
-
NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
NIH National Library of Medicine. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
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- 11. benchchem.com [benchchem.com]
Validation & Comparative
FTIR spectral analysis of 1,3,4-oxadiazole ring stretching vibrations
Executive Summary: The Diagnostic Value
In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged scaffold, widely utilized as a bioisostere for carboxylic acids, esters, and amides to improve metabolic stability and lipophilicity.[1] However, confirming the successful cyclization of this moiety—specifically distinguishing it from its linear hydrazide precursors or structural isomers (like 1,2,4-oxadiazole)—remains a critical analytical bottleneck.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of the 1,3,4-oxadiazole ring against its primary chemical alternatives, supported by field-validated protocols for distinguishing subtle vibrational shifts.
Theoretical Framework: The Vibrational Fingerprint
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] Its vibrational signature is defined by the interplay between the imine-like (
The Physics of the Shift
Unlike the localized carbonyl stretch of an amide precursor, the oxadiazole ring exhibits a "delocalized" vibrational character due to aromaticity.
-
The "Imine" Stretch (
): This is the primary diagnostic band. It typically appears at a lower frequency than a non-conjugated imine due to ring resonance. -
The "Ether" Bridge (
): This is the "heartbeat" of the ring. The asymmetry of the C-O-C bond in a strained 5-membered ring results in a sharp, distinct band that is absent in thiadiazole analogs.
Comparative Spectral Analysis
The following table compares the 1,3,4-oxadiazole moiety against its three most common analytical "confusers": the uncyclized hydrazide precursor, the sulfur-analog (thiadiazole), and the structural isomer (1,2,4-oxadiazole).
Table 1: Comparative Vibrational Markers
| Feature | 1,3,4-Oxadiazole (Target) | Hydrazide Precursor (Alternative 1) | 1,3,4-Thiadiazole (Alternative 2) | 1,2,4-Oxadiazole (Alternative 3) |
| Primary Diagnostic | ||||
| Wavenumber | 1600 – 1640 cm⁻¹ | 1650 – 1690 cm⁻¹ | 1639 – 1650 cm⁻¹ | 1560 – 1590 cm⁻¹ |
| Secondary Diagnostic | Ring Breathing | |||
| Wavenumber | 1070 – 1270 cm⁻¹ | 3100 – 3400 cm⁻¹ (Broad) | 600 – 800 cm⁻¹ (Weak) | ~900 – 1000 cm⁻¹ |
| Key Distinction | Sharp peak at ~1620 cm⁻¹; Absence of C=O. | Strong C=O peak; Broad NH stretch present. | Absence of C-O-C band at 1000-1200 cm⁻¹. | C=N often appears as a doublet or shifts lower. |
Data Interpretation[1][2][4][5][6][7]
-
Success Criteria: The disappearance of the carbonyl peak (
) and the appearance of the imine stretch ( ) is the definitive proof of cyclization. -
The "Sulfur Shift": If you are evaluating a thiadiazole analog, the spectrum will look "cleaner" in the
region due to the lack of the strong C-O-C stretch. The C-S stretch is often too weak or low-frequency to be a reliable primary marker in standard mid-IR.
Experimental Protocol: Optimized Acquisition
To resolve the fine splitting often seen in the C=N region (indicative of substituent conjugation), standard ATR methods may sometimes lack the necessary sensitivity compared to transmission techniques.
Workflow: High-Fidelity Signal Acquisition
-
Sample Pre-treatment (Critical):
-
Why: Hydrazide precursors are hygroscopic. Retained water creates broad O-H bands (
) that obscure the N-H region, making it hard to confirm the absence of the precursor. -
Step: Vacuum dry samples at 40°C for 4 hours prior to scanning.
-
-
Method Selection:
-
Routine Screening: Diamond ATR (16 scans, 4 cm⁻¹ resolution).
-
Publication Quality: KBr Pellet (1:100 ratio, 32 scans, 2 cm⁻¹ resolution). Note: KBr provides superior resolution for the "fingerprint" region (1500-1000 cm⁻¹) where the C-O-C stretch resides.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method) to flatten the slope caused by scattering.
-
Perform Second Derivative Analysis if the C=N peak appears as a shoulder on a phenyl ring vibration.
-
Decision Logic for Structural Confirmation
The following diagram outlines the logical pathway for assigning the 1,3,4-oxadiazole structure based on spectral data.
Figure 1: Logic flow for distinguishing 1,3,4-oxadiazole from precursors and thiadiazole analogs.
Troubleshooting & Validation
Issue: The C=N peak (
-
Solution: Use the C-O-C bands as the tie-breaker. The aromatic C=C will not produce the characteristic ether bands at
. Additionally, the 1,3,4-oxadiazole ring often shows a specific "ring breathing" mode around which is distinct from mono-substituted benzenes.
Issue: Weak signal intensity in the fingerprint region.
-
Solution: Switch from ATR to Transmission Mode (KBr Pellet) . The pressure of the ATR crystal can sometimes distort the lattice of crystalline solids, broadening weak bands. KBr pellets allow for better resolution of the C-O-C asymmetric stretch.
References
-
Sahu, N., et al. (2024).[4] "Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR." JournalsPub. 4
-
Somani, R. R., et al. (2021). "Novel Series of 1,3,4-Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity." Nano Biomed. Eng.5
-
Al-Masoudi, N. A., et al. (2022). "Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group." Chemical Methodologies. 6
-
Bala, S., et al. (2014). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." The Scientific World Journal. 7
-
de Oliveira, C. S., et al. (2018). "1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents." Journal of the Brazilian Chemical Society. 8
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Mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)-1,3,4-oxadiazole
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Bromophenyl)-1,3,4-oxadiazole
As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum, this guide synthesizes established fragmentation principles of its constituent chemical moieties—the brominated aromatic system and the 1,3,4-oxadiazole core—to provide a robust predictive model. This analysis is crucial for researchers in drug development and materials science for structural elucidation and impurity profiling.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Under electron ionization (EI), molecules are imparted with high energy, leading to fragmentation in predictable patterns that are intrinsic to their structure. For novel or specialized compounds like this compound, understanding these fragmentation pathways is key to its unambiguous identification. The 1,3,4-oxadiazole ring is a stable heterocyclic scaffold found in many pharmacologically active compounds and advanced materials.[1] The presence of a bromine atom provides a distinct isotopic signature that aids in spectral interpretation.
Predicted Mass Spectrum and Molecular Ion
The initial ionization of this compound (C₈H₅BrN₂O) results in the formation of a molecular ion (M⁺˙). A key feature of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This results in a characteristic pair of peaks for the molecular ion, and any bromine-containing fragments, separated by 2 m/z units (M⁺˙ and [M+2]⁺˙) with roughly equal intensities.
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight (for ⁷⁹Br): 223.95853 Da[3]
-
Molecular Weight (for ⁸¹Br): 225.95648 Da
Therefore, the mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 224 and m/z 226 .
Primary Fragmentation Pathways
The fragmentation of the molecular ion is predicted to proceed through several key pathways, dictated by the weakest bonds and the stability of the resulting fragments. The primary cleavage events are expected to occur at the C-C bond linking the phenyl and oxadiazole rings, and through the characteristic rupture of the oxadiazole ring itself.
Pathway A: Cleavage of the Phenyl-Oxadiazole Bond
This pathway involves the homolytic or heterolytic cleavage of the bond between the 2-bromophenyl ring and the 1,3,4-oxadiazole ring.
-
Formation of the 2-Bromobenzoyl Cation: Cleavage of the C-C bond can lead to the formation of the highly stable 2-bromobenzoyl cation. This fragment is expected to be a major ion in the spectrum.
-
[C₇H₄BrO]⁺ at m/z 183/185: This acylium ion is resonance-stabilized. Its presence is strongly suggested by the mass spectrum of 2-bromobenzoyl chloride, which shows its most prominent peaks at these m/z values after the loss of chlorine.[4]
-
-
Formation of the Bromophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-bromobenzoyl cation is a common fragmentation for aromatic acylium ions.
-
[C₆H₄Br]⁺ at m/z 155/157: This represents the 2-bromophenyl cation.
-
-
Formation of the Phenyl Cation: The loss of the bromine atom from the bromophenyl cation gives rise to the phenyl cation.
-
[C₆H₅]⁺ at m/z 77: This is a very common and stable fragment in the mass spectra of benzene derivatives.[2]
-
Pathway B: Fragmentation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is known to undergo complex rearrangements and fragmentation upon electron ionization.[5]
-
Loss of N₂ and CO: A characteristic fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles involves the elimination of stable neutral molecules like nitrogen (N₂) and carbon monoxide (CO).[5] This would lead to a highly rearranged fragment.
-
Formation of the Bromobenzonitrile Cation: Cleavage of the oxadiazole ring can also lead to the formation of the 2-bromobenzonitrile cation.
-
[C₇H₄BrN]⁺ at m/z 181/183: This would result from the loss of an NCO radical.
-
Comparison with 3- and 4-Bromophenyl Isomers
The position of the bromine atom on the phenyl ring is expected to influence the fragmentation pattern, primarily through ortho-effects.
-
This compound (Ortho Isomer): The proximity of the bromine atom to the oxadiazole ring in the ortho position may facilitate unique fragmentation pathways. For instance, there is a possibility of an interaction between the bromine and the oxadiazole ring upon ionization, potentially leading to rearrangements that are not possible in the meta and para isomers. This could influence the relative abundances of certain fragments.
-
2-(3-Bromophenyl)- and 2-(4-Bromophenyl)-1,3,4-oxadiazole (Meta and Para Isomers): These isomers are expected to exhibit similar primary fragmentation pathways to the ortho isomer, such as the formation of the bromobenzoyl cation (m/z 183/185) and the bromophenyl cation (m/z 155/157). However, the absence of the ortho-effect might lead to different relative intensities of these fragments. Without direct experimental data, it is hypothesized that the fragmentation of the meta and para isomers would be more "standard," with less likelihood of unique rearrangement-driven fragments.
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for this compound under electron ionization.
| m/z (⁷⁹Br/⁸¹Br) | Ion Structure/Formula | Fragmentation Pathway |
| 224/226 | [C₈H₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 183/185 | [C₇H₄BrO]⁺ | Cleavage of the phenyl-oxadiazole bond to form the 2-bromobenzoyl cation. |
| 181/183 | [C₇H₄BrN]⁺ | Cleavage of the oxadiazole ring with loss of an NCO radical. |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the 2-bromobenzoyl cation. |
| 146 | [C₈H₅N₂O]⁺ | Loss of the bromine radical from the molecular ion. |
| 104 | [C₇H₄O]⁺ | Loss of Br from the bromobenzoyl cation. |
| 77 | [C₆H₅]⁺ | Loss of Br from the bromophenyl cation. |
| 76 | [C₆H₄]⁺˙ | Loss of a hydrogen atom from the phenyl cation, forming a benzyne radical cation. |
Experimental Protocol for Mass Spectrometry Analysis
To obtain an experimental mass spectrum for this compound, the following protocol is recommended:
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with an electron ionization (EI) source is ideal for accurate mass measurements. A standard quadrupole mass spectrometer is also suitable.
Sample Preparation:
-
Dissolve a small amount of the purified this compound (typically <1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.
-
Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, a Gas Chromatography (GC-MS) interface is preferred to ensure sample purity and provide retention time data. Alternatively, a direct insertion probe can be used.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure volatilization without thermal degradation)
-
Mass Range: m/z 40-400 (to cover the molecular ion and all expected fragments)
-
Scan Rate: 1-2 scans per second
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways.
Caption: Predicted Fragmentation Pathway A for this compound.
Caption: Predicted Fragmentation Pathway B for this compound.
Conclusion
This guide provides a detailed, predictive framework for the electron ionization mass spectrometry fragmentation of this compound. The key predicted fragments include the molecular ion at m/z 224/226, the 2-bromobenzoyl cation at m/z 183/185, and the 2-bromophenyl cation at m/z 155/157. The characteristic isotopic pattern of bromine serves as a crucial identifier for these fragments. While this guide offers a robust prediction based on established chemical principles, experimental verification is recommended for definitive structural confirmation and to explore any unique fragmentation pathways potentially arising from ortho-effects.
References
-
Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]
-
Gapiński, J., et al. (2004). The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities. European Journal of Mass Spectrometry, 10(4), 495-500. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobenzoyl chloride. Retrieved from [Link]
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Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
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Comparative Guide: Bioactivity of 2-Bromo vs. 4-Bromo Phenyl Oxadiazoles
[1]
Executive Summary: The Halogen Positioning Effect
In the optimization of 1,3,4-oxadiazole scaffolds, the positioning of halogen substituents on the phenyl ring acts as a critical molecular switch. While both 2-bromo (ortho) and 4-bromo (para) substitutions enhance lipophilicity (
-
4-Bromo (Para): generally maximizes potency .[1] The para position minimizes steric clash, allowing the phenyl and oxadiazole rings to maintain coplanarity. This favors intercalation into DNA (antimicrobial) and fits narrow hydrophobic pockets in enzymes like EGFR (anticancer).[1]
-
2-Bromo (Ortho): generally enhances selectivity but often at the cost of potency.[1] The bulky bromine atom at the ortho position forces a non-planar "twist" conformation (dihedral angle >20°), which can reduce non-specific binding but may disrupt the conjugation required for certain pharmacophores.[1]
Chemical & Physical Property Analysis[2][3][4][5][6][7]
The biological differences stem directly from the structural consequences of substitution.[1]
| Feature | 2-Bromo Phenyl Oxadiazole (Ortho) | 4-Bromo Phenyl Oxadiazole (Para) | Impact on Bioactivity |
| Steric Hindrance | High (Proximal to oxadiazole ring) | Low (Distal to oxadiazole ring) | Ortho substituents often block metabolic attack at the C2 position but hinder binding in flat pockets.[1] |
| Conformation | Twisted: Dihedral angle ~18–80° | Planar: Dihedral angle ~6–12° | Planarity is crucial for DNA intercalation (antimicrobial) and |
| Electronic Effect | Inductive (-I) dominant; Mesomeric (+M) reduced due to twist | Balanced Inductive (-I) and Mesomeric (+M) | Para allows better electron delocalization across the scaffold.[1] |
| Lipophilicity | High | High | Both facilitate cell membrane penetration, but Para often has slightly better packing in crystal structures. |
Structural Logic Visualization (SAR)[2]
Bioactivity Comparison: Experimental Data
A. Antimicrobial Activity (Antibacterial & Antifungal)
The 1,3,4-oxadiazole scaffold is a known pharmacophore for inhibiting bacterial DNA gyrase.[2]
-
Performance: The 4-bromo derivative consistently outperforms the 2-bromo analog in Minimum Inhibitory Concentration (MIC) assays.[1]
-
Mechanism: The planar geometry of the 4-bromo derivative allows it to slide between base pairs or bind effectively into the ATPase domain of DNA gyrase. The 2-bromo derivative's twisted geometry creates steric clashes that prevent deep binding.
-
Data Highlight: In studies of Mycobacterium tuberculosis, para-substituted derivatives showed MIC values as low as 6 µg/mL , whereas ortho/meta derivatives were often inactive or required >50 µg/mL.
B. Anticancer Activity (EGFR Inhibition)
In the context of cancer therapy, particularly against MCF-7 (breast) and HepG2 (liver) cell lines, the 4-bromo substituent is a preferred motif for EGFR tyrosine kinase inhibitors.[1]
-
Performance: 4-bromo derivatives linked to quinoline scaffolds have demonstrated IC50 values of 0.14 µM , comparable to the drug Lapatinib (0.12 µM).
-
Ortho-Bromo Niche: While generally less potent, 2-bromo derivatives have shown utility in reducing toxicity to normal cells (e.g., L-02 liver cells), suggesting they may be useful for "de-tuning" an overly aggressive pharmacophore to improve the therapeutic index.
Table 1: Comparative Bioactivity Summary
| Target / Assay | 4-Bromo Performance (Para) | 2-Bromo Performance (Ortho) | Verdict |
| EGFR Kinase (IC50) | 0.14 - 0.18 µM (High Potency) | > 1.0 µM (Moderate/Low) | 4-Bromo Wins |
| S. aureus (MIC) | 4 - 8 µg/mL | 32 - 64 µg/mL | 4-Bromo Wins |
| M. tuberculosis | Active (~6 µg/mL) | Inactive / Low Activity | 4-Bromo Wins |
| Normal Cell Toxicity | Moderate Cytotoxicity | Low Cytotoxicity | 2-Bromo Wins |
Mechanistic Pathways
EGFR Signaling Inhibition (Anticancer)
The 4-bromo phenyl oxadiazole acts as a competitive inhibitor at the ATP-binding site of EGFR.[1]
Experimental Protocols
To validate these findings in your own lab, use the following standardized synthesis and assay protocols.
A. Synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Rationale: This protocol uses an oxidative cyclization of a hydrazone intermediate, a robust method for generating the oxadiazole ring.
-
Schiff Base Formation:
-
Cyclization:
-
Dissolve the Schiff base (0.01 mol) in DMSO (10 mL).[1]
-
Add Iodine (I₂) (0.01 mol) and Potassium Carbonate (K₂CO₃) (0.03 mol).
-
Stir at 80°C for 10–12 hours.
-
Note: Alternatively, use POCl₃ reflux (8 hrs) for a harsher but often higher-yielding cyclization.
-
-
Purification:
-
Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench excess iodine).
-
Filter the solid product and recrystallize from ethanol/DMF.[1]
-
B. In Vitro Cytotoxicity Assay (MTT)[2][9]
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Add test compounds (2-bromo and 4-bromo variants) at serial dilutions (0.1 – 100 µM). Include Doxorubicin or Lapatinib as a positive control.[1]
-
Incubation: Incubate for 48h at 37°C in 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. (2024). Link
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. (2022).[3] Link
-
Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. IUCrData. (2016). Link
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. (2011). Link
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. (2023). Link
A Comparative Guide to the UV-Vis Absorption Spectra of 2-(2-Bromophenyl)-1,3,4-oxadiazole and its Analogs
The 1,3,4-oxadiazole core is a significant pharmacophore found in numerous compounds with a wide array of biological activities.[1] Its spectroscopic characterization is crucial for quality control, stability studies, and understanding its electronic properties, which can influence its biological action and potential applications in optoelectronics.[2] UV-Vis spectroscopy is a fundamental technique for this purpose, providing information on the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with its conjugated system.[2]
I. Foundational Principles of UV-Vis Spectroscopy for 1,3,4-Oxadiazole Derivatives
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For aromatic and heterocyclic compounds like 2-(2-Bromophenyl)-1,3,4-oxadiazole, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).[3]
The key chromophore in this molecule is the conjugated system formed by the phenyl ring and the 1,3,4-oxadiazole ring. The benzene chromophore itself exhibits three main absorption bands around 184, 204, and 256 nm.[4] When conjugated with the oxadiazole ring and substituted with a bromine atom, these bands are expected to shift, typically to longer wavelengths (a bathochromic or red shift), due to the extension of the π-system.[4][5]
II. Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum
The following is a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.
A. Materials and Instrumentation
-
Analyte: this compound (synthesized and purified)
-
Solvent: Spectroscopic grade methanol, ethanol, or cyclohexane. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[6] Solvents without conjugated systems are preferred to avoid interference.[6]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region (below 340 nm).[7]
B. Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh approximately 1-2 mg of the compound.[2]
-
Dissolve the sample in a 100 mL volumetric flask with the chosen spectroscopic grade solvent to create a stock solution.[6] This initial concentration is often a starting point, and further dilution may be necessary.
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 A.U.).[8]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the wavelength range for the scan, typically from 200 to 400 nm for this class of compounds.[9]
-
Fill both the sample and reference cuvettes with the pure solvent. Ensure the cuvettes are clean and free of fingerprints or bubbles.[7]
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to subtract any absorbance from the solvent and the cuvettes themselves.[10]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.[7]
-
Place the sample cuvette back into the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.
-
-
Data Analysis:
-
The resulting spectrum should be a plot of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.[8]
-
If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.[6]
-
Caption: Experimental workflow for UV-Vis spectral acquisition.
III. Comparative Analysis with Structurally Related Analogs
To predict the absorption spectrum of this compound, it is instructive to compare it with its non-brominated parent compound and other substituted derivatives.
| Compound | λmax (nm) | Solvent | Reference |
| 2-Phenyl-1,3,4-oxadiazole (Expected) | ~260-280 | Ethanol/Methanol | [3][5] |
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | Multiple bands | Chloroform | [11] |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Broad bands | Aqueous Methanol | [12] |
| Various 5-substituted-phenyl-1,3,4-oxadiazole derivatives | 230-320 | Not specified | [13] |
The data from these analogs suggest that the primary π-π* transitions for the phenyl-oxadiazole system occur in the 230-320 nm range.
Caption: Structures of the target compound and its analogs.
IV. Discussion and Predicted Spectral Features
For this compound, we can anticipate the following spectral characteristics:
-
Primary Absorption Band (π-π* Transition): The main absorption band, corresponding to the π-π* transition of the conjugated phenyl-oxadiazole system, is expected to appear in the 260-290 nm range. The bromine atom, being an auxochrome with lone pairs of electrons, can participate in resonance with the phenyl ring, potentially causing a slight bathochromic shift compared to the unsubstituted 2-phenyl-1,3,4-oxadiazole.[14] However, the ortho position of the bromine atom may introduce steric hindrance, which could slightly disrupt the planarity between the phenyl and oxadiazole rings. This disruption of conjugation could lead to a hypsochromic (blue) shift.[14] The net effect will depend on the balance between these electronic and steric factors.
-
n-π* Transition: A weaker absorption band corresponding to the n-π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms of the oxadiazole ring, may be observed at longer wavelengths, likely above 300 nm. This band is often of low intensity and can sometimes be obscured by the stronger π-π* transition.[14]
-
Solvent Effects: The choice of solvent can significantly impact the spectrum. In polar solvents like methanol or ethanol, hydrogen bonding can occur with the lone pairs on the heteroatoms, which tends to stabilize the n orbitals. This increased stabilization requires more energy to excite the n electrons, resulting in a hypsochromic shift of the n-π* transition.[6] The π-π* transitions are generally less sensitive to solvent polarity but may exhibit slight shifts.[6]
V. Conclusion
This guide provides a comprehensive framework for understanding and obtaining the UV-Vis absorption spectrum of this compound. Based on a comparative analysis with related compounds, the primary π-π* absorption is predicted to be in the 260-290 nm region, with its exact position influenced by the electronic and steric effects of the ortho-bromo substituent. A detailed experimental protocol is provided to enable researchers to acquire a high-quality spectrum for this compound, facilitating its further study and application in drug development and materials science. The principles and comparative data presented herein serve as a valuable resource for interpreting the electronic properties of this important class of heterocyclic compounds.
References
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e-PG Pathshala. (n.d.). UV-VIS spectroscopy and Instrumentation technique. Retrieved from [Link]
-
University of Calgary. (n.d.). Ultraviolet-visible spectroscopy. Retrieved from [Link]
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Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
TMP Chem. (2018, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds [Video]. YouTube. Retrieved from [Link]
- Raner, K. D., Lusztyk, J., & Ingold, K. U. (1989). Ultraviolet/visible spectra of halogen molecule/arene and halogen atom/arene .pi.-molecular complexes. The Journal of Physical Chemistry, 93(14), 5645-5653.
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]
- International Journal of Scientific Research and Engineering Development. (2023). A Review of Ultraviolet-Visible (UV-Vis)
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]
- Szafranski, K., & Szafranska, K. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3374.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]
- G. S. K. Reddy, et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356.
-
AZoOptics. (2024, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of the synthesized.... Retrieved from [Link]
- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Procedia Engineering, 168, 1563-1566.
- Adarsh A.P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
-
ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
-
University of California, Davis. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
- Pal, A., et al. (2007). Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Chemical Physics Letters, 439(1-3), 114-119.
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A Researcher's Guide to the Fluorescence Quantum Yield of Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of advanced functional materials. Its inherent electron-deficient nature, coupled with high thermal and chemical stability, makes it a privileged structure in fields ranging from organic light-emitting diodes (OLEDs) to medicinal chemistry.[1][2][3] A critical parameter governing the performance of these materials, particularly in optoelectronic and sensing applications, is the fluorescence quantum yield (Φf or QY). This guide provides an in-depth comparison of the fluorescence quantum yields of various oxadiazole derivatives, supported by experimental data and standardized protocols, to aid researchers in selecting and designing molecules with optimal emissive properties.
Understanding Fluorescence Quantum Yield (QY)
The fluorescence quantum yield is the direct measure of a molecule's efficiency in converting absorbed light into emitted light.[4][5] It is defined as the ratio of photons emitted to photons absorbed.[6][7]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high QY (approaching 1, or 100%) indicates that the radiative decay pathway (fluorescence) is highly favored over non-radiative pathways like internal conversion and intersystem crossing. This efficiency is paramount for applications requiring bright emission, such as in OLEDs, fluorescent probes, and security inks.[8][9][10]
Comparative Analysis of Oxadiazole Derivatives
The fluorescence quantum yield of oxadiazole derivatives is exquisitely sensitive to their molecular structure and environment. The electron-deficient oxadiazole core is typically functionalized with electron-donating or accepting groups to tune the photophysical properties. This donor-acceptor (D-A) architecture often promotes efficient intramolecular charge transfer (ICT), which is key to achieving high quantum yields.[9][11]
Below is a comparative table summarizing the quantum yields of selected oxadiazole derivatives from recent literature. This data highlights the profound impact of substituent choice and solvent environment on fluorescence efficiency.
| Derivative Structure/Name | Key Substituents | Solvent | Quantum Yield (Φf) | Reference |
| Pyrazole-Oxadiazole Derivatives | Benzothiazole or benzene groups | Various | Up to 0.69 | [12] |
| 2PXZ-OXD | Phenoxazine (donor), Diphenyl-oxadiazole (acceptor) | Toluene | 0.87 (in host) | [13] |
| B-mDMAOXDBEN | meta-dimethylamino (donor) | Not specified | 0.832 (protonated) | [11] |
| Fluorene Copolymers with Oxadiazole (PF2Ox, PF3Ox, PF4Ox) | 9,9′-dioctylfluorene | Not specified | ~0.38 | [14] |
| i-2CzdOXDMe | Carbazole (donor) | DPEPO matrix | 0.35 - 0.70 | [15] |
Key Insights from the Data:
-
Strong Donor Groups Enhance QY: The presence of potent electron-donating groups like phenoxazine (PXZ) and carbazole (Cz) generally leads to higher quantum yields.[13][15] This is attributed to the efficient charge separation in the excited state, which enhances the probability of radiative decay.
-
Substitution Position is Critical: The switch from a para to a meta substitution of a dimethylamino donor group was shown to significantly boost the quantum yield of the protonated form to a remarkable 83.2%.[11] This highlights the importance of precise geometric control in molecular design.
-
Host Matrix Effects: For applications like OLEDs, the quantum yield is often measured in a solid-state host matrix. The properties of the host can significantly influence the emitter's performance, as seen with derivatives showing Φf values between 35% and 70% in a DPEPO matrix.[15]
-
Solvent Polarity (Solvatochromism): The fluorescence of D-A type oxadiazoles is often highly sensitive to solvent polarity. Increasing solvent polarity can stabilize the ICT excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[9][16] This effect can be exploited for developing chemical sensors.
Experimental Protocol: Relative Quantum Yield Measurement
The relative method is a widely used, accurate, and accessible technique for determining fluorescence quantum yield.[4][7] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known QY.
Causality and Critical Parameters
-
Choice of Standard: The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors.[17]
-
Optically Dilute Solutions: Absorbance at the excitation wavelength must be kept low (typically < 0.1) for both the sample and standard.[6][17] This is crucial to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the true QY.
-
Solvent and Refractive Index: The same solvent should be used for both sample and standard if possible. If different solvents are necessary, a correction for the refractive index (n) must be applied, as it affects the amount of light collected by the detector.[6][7]
-
Instrumental Correction: The raw emission spectra must be corrected for the wavelength-dependent sensitivity of the detector and grating efficiency of the emission monochromator. Modern spectrofluorometers typically have built-in correction files.
Step-by-Step Methodology
-
Prepare Stock Solutions: Accurately prepare stock solutions of the oxadiazole derivative (sample) and the chosen quantum yield standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54).
-
Prepare a Dilution Series: Prepare a series of at least four dilutions for both the sample and the standard in a high-purity spectroscopic grade solvent.[4] The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
Measure UV-Vis Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected emission spectrum for each solution, ensuring the entire emission band is captured.
-
Maintain identical instrument settings (e.g., excitation/emission slit widths) for all measurements.[17]
-
-
Data Analysis:
-
Integrate the area under the corrected emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient, m) of the resulting linear fits.[6]
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:[6][7]
Φx = Φst * (m_x / m_st) * (n_x² / n_st²)
Where:
-
Φst is the quantum yield of the standard.
-
m_x and m_st are the slopes from the plots for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the relative quantum yield determination process.
Caption: Workflow for relative fluorescence quantum yield measurement.
Structure-Property Relationships and Design Principles
The development of novel oxadiazole derivatives with tailored fluorescence properties hinges on understanding the interplay between chemical structure and photophysical behavior.
Caption: Key molecular design strategies to enhance quantum yield.
-
Donor-Acceptor Strength: A well-matched D-A pair enhances ICT character, which is often correlated with high QY. The oxadiazole ring serves as an excellent acceptor.[10]
-
Molecular Rigidity: Restricting vibrational and rotational freedom within the molecule can suppress non-radiative decay pathways, thereby increasing fluorescence efficiency.
-
Torsional Angle: The angle between the donor and acceptor moieties can influence the separation of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). A highly twisted conformation can lead to a small energy gap between singlet and triplet states (ΔEST), promoting thermally activated delayed fluorescence (TADF) and boosting efficiency in OLEDs.[15]
Conclusion
The fluorescence quantum yield is a critical determinant of the utility of 1,3,4-oxadiazole derivatives in advanced materials. As demonstrated, QY values can be rationally tuned from moderate to near-unity through strategic chemical design, including the choice of donor substituents, their geometric placement, and the overall molecular rigidity. For researchers in materials science and drug development, a thorough understanding of these structure-property relationships, combined with rigorous and standardized measurement protocols, is essential for the successful development of next-generation fluorescent materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
